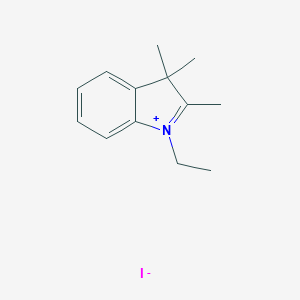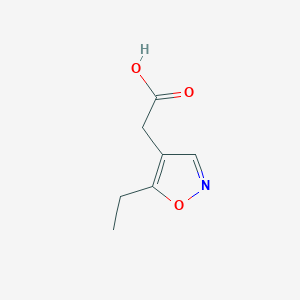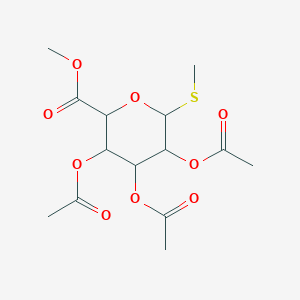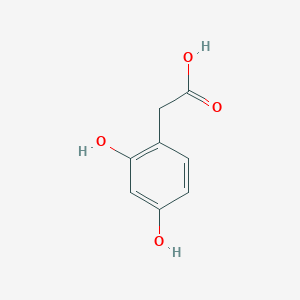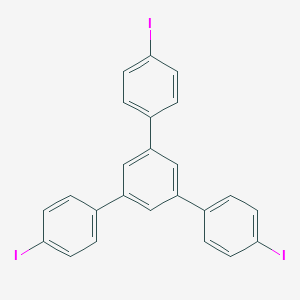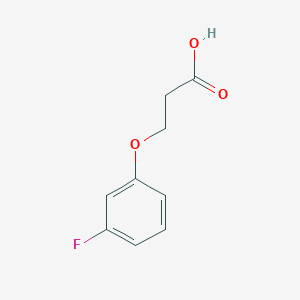
3-(3-氟苯氧基)丙酸
描述
3-(3-Fluorophenoxy)propanoic acid is a chemical compound that is part of a broader class of fluoroorganic compounds. These compounds are characterized by the presence of fluorine atoms attached to an aromatic ring, which can significantly alter the chemical and physical properties of the molecule. The specific structure of 3-(3-Fluorophenoxy)propanoic acid includes a fluorophenyl group linked to a propanoic acid moiety.
Synthesis Analysis
The synthesis of related fluoro-substituted organotin(IV) carboxylates has been described, where the ligands are similar to 3-(3-Fluorophenoxy)propanoic acid. These compounds were synthesized and characterized by various spectroscopic methods, confirming the formation of the desired products . Another study reports the synthesis of novel esters using 3-fluoro-4-cyanophenol as a starting compound, which is structurally related to 3-(3-Fluorophenoxy)propanoic acid . Additionally, the synthesis of various acetamides using 3-fluoro-4-cyanophenol suggests a potential synthetic route for related compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For instance, the crystallographic data for one of the synthesized organotin(IV) complexes revealed a distorted tetrahedral geometry around the central tin atom . In another study, the vibrational and electronic structure of an unnatural amino acid with a similar fluorophenyl group was investigated using DFT calculations and spectroscopic methods .
Chemical Reactions Analysis
The chemical reactivity of fluoro-substituted phenols has been studied, showing that the regioselectivity and rate of ortho-hydroxylation are pH-dependent . This suggests that the presence of the fluorine atom can influence the chemical behavior of the phenolic compounds during reactions. Additionally, the synthesis of organotin esters of a compound structurally similar to 3-(3-Fluorophenoxy)propanoic acid has been reported, providing insight into the potential reactions that this compound might undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoroorganic compounds are often influenced by the presence of the fluorine atom. For example, the study of the vibrational spectra of 2-(4-fluorobenzylideneamino) propanoic acid revealed specific interactions and electronic properties that are characteristic of fluorinated compounds . The organotin(IV) complexes mentioned earlier also exhibited specific interactions with DNA, which could be attributed to the unique properties of the fluorinated ligands .
Relevant Case Studies
The organotin(IV) complexes with fluorinated ligands have been screened for anti-HCV activity, showing potential as biologically active compounds . This demonstrates the relevance of studying the properties and synthesis of compounds like 3-(3-Fluorophenoxy)propanoic acid, as they may lead to the development of new therapeutic agents. Additionally, the study of the vibrational spectra of related compounds has implications for their potential anticancer activity .
科学研究应用
医学
在医学领域,3-(3-氟苯氧基)丙酸正在被探索作为合成各种药理活性化合物的构建块。 其独特的结构可用于开发新的治疗药物,特别是针对氟苯氧基部分可能增强结合亲和力或选择性的受体位点的药物 .
农业
农业研究调查了3-(3-氟苯氧基)丙酸在除草剂合成中的应用。 其通过干扰关键生理过程来破坏植物生长的能力使其成为控制入侵物种或对传统除草剂有抗性的杂草的候选药物 .
材料科学
在材料科学中,该化合物的衍生物正在被研究以用于创建新型聚合物。 氟苯氧基可以赋予材料独特的性能,例如耐溶剂和化学品,使其适合特殊应用.
环境科学
环境科学家对3-(3-氟苯氧基)丙酸感兴趣,因为其潜在的降解产物及其环境归宿。 了解其分解可以帮助评估新的氟化化合物的环境影响,并帮助开发更环保的替代品 .
生物化学
生物化学家利用3-(3-氟苯氧基)丙酸进行蛋白质组学研究。 它可以作为修饰蛋白质或肽的化合物的先体,从而有助于在生物学环境中研究蛋白质的功能和相互作用 .
药理学
在药理学中,该化合物用于合成实验药物。 其结构性质可能会影响这些新药的药代动力学和药效学,有可能导致发现具有改进功效和减少副作用的化合物 .
安全和危害
Safety data sheets suggest that exposure to “3-(3-Fluorophenoxy)propanoic acid” should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised. The compound should be used only in well-ventilated areas .
属性
IUPAC Name |
3-(3-fluorophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGIQPNNPXKPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567999 | |
| Record name | 3-(3-Fluorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133077-42-6 | |
| Record name | 3-(3-Fluorophenoxy)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133077-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Fluorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-fluorophenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






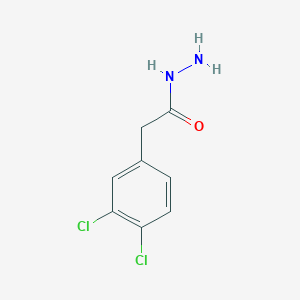
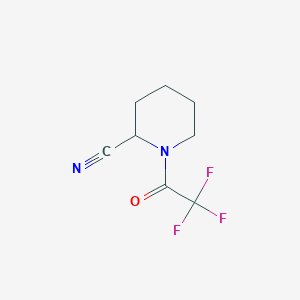

![3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propyl 8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B140574.png)
